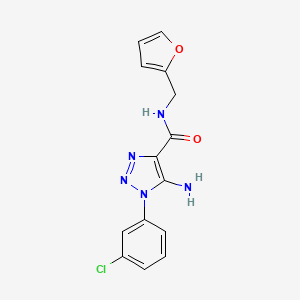
5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
Scientific Research Applications
Triazole-Based Scaffolds for Biologically Active Compounds
Triazoles, including 5-amino-1,2,3-triazole derivatives, are key scaffolds in medicinal chemistry due to their relevance in creating biologically active compounds. The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates facilitates the creation of peptidomimetics and compounds with significant biological activity, including HSP90 inhibitors, which are crucial in cancer therapy (Ferrini et al., 2015).
Antimicrobial Activities of Triazole Derivatives
The synthesis of novel triazole derivatives has been reported to exhibit antimicrobial activities. Specific triazole compounds have been developed with good to moderate effectiveness against various microorganisms, highlighting the potential of triazole-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Design and Synthesis for Antimicrobial Use
Further research into azole derivatives, including triazoles, demonstrates their potential in antimicrobial applications. Synthesis involving different amines and carbohydrazide leads to compounds that display activity against tested microorganisms, underscoring the versatility and utility of triazoles in antimicrobial drug design (Başoğlu et al., 2013).
Application in Energetic Materials
Triazole and oxadiazole rings have been utilized in the synthesis of insensitive energetic materials, indicating the broader applicability of triazole derivatives beyond biomedical uses. Such compounds offer improved thermal stabilities and insensitivity towards impact and friction, which are desirable properties in materials science and engineering (Yu et al., 2017).
Antioxidant Properties
The investigation into the antioxidant properties of triazole derivatives further illustrates the chemical versatility of triazoles. Certain compounds have been synthesized and evaluated for their antioxidant and antiradical activities, revealing the potential for triazole derivatives in oxidative stress management (Bekircan et al., 2008).
properties
IUPAC Name |
5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c15-9-3-1-4-10(7-9)20-13(16)12(18-19-20)14(21)17-8-11-5-2-6-22-11/h1-7H,8,16H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKHQJOALDIVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



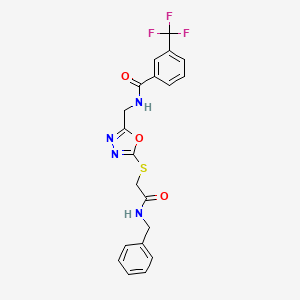

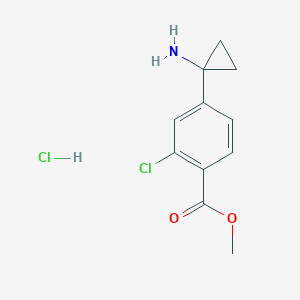
![ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2560240.png)
![[(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate](/img/structure/B2560241.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2560245.png)
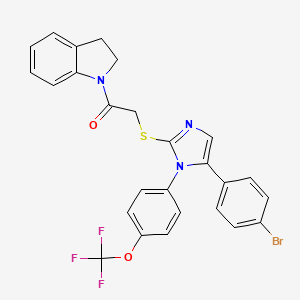
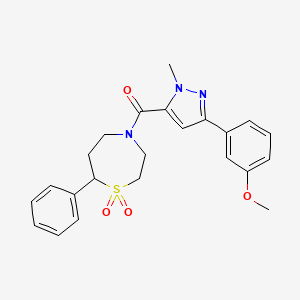
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2560251.png)
![7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2560252.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2560253.png)